3-PHENETHYL-2-{[4-(1-PYRROLIDINYLCARBONYL)PHENYL]IMINO}-1,3-THIAZOLAN-4-ONE
Overview
Description
3-PHENETHYL-2-{[4-(1-PYRROLIDINYLCARBONYL)PHENYL]IMINO}-1,3-THIAZOLAN-4-ONE is a complex organic compound that features a thiazolidinone core structure. This compound is of interest due to its potential biological activities and applications in medicinal chemistry. The presence of the pyrrolidinylcarbonyl and phenyl groups contributes to its unique chemical properties and potential therapeutic benefits.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-PHENETHYL-2-{[4-(1-PYRROLIDINYLCARBONYL)PHENYL]IMINO}-1,3-THIAZOLAN-4-ONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazolidinone Core: This step involves the cyclization of a suitable thioamide with an α-halo ketone under basic conditions to form the thiazolidinone ring.
Introduction of the Phenethyl Group: The phenethyl group can be introduced via a nucleophilic substitution reaction using a phenethyl halide and a suitable nucleophile.
Attachment of the Pyrrolidinylcarbonyl Group: This step involves the acylation of the phenyl group with a pyrrolidinylcarbonyl chloride in the presence of a base to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
3-PHENETHYL-2-{[4-(1-PYRROLIDINYLCARBONYL)PHENYL]IMINO}-1,3-THIAZOLAN-4-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the phenyl or thiazolidinone ring positions using suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Phenethyl halides, nucleophiles like amines or thiols, solvents like dichloromethane or ethanol.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-PHENETHYL-2-{[4-(1-PYRROLIDINYLCARBONYL)PHENYL]IMINO}-1,3-THIAZOLAN-4-ONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 3-PHENETHYL-2-{[4-(1-PYRROLIDINYLCARBONYL)PHENYL]IMINO}-1,3-THIAZOLAN-4-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.
Disrupting Cellular Processes: Interfering with processes such as DNA replication, protein synthesis, or cell division.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinones: Compounds with a similar thiazolidinone core structure but different substituents.
Pyrrolidinylcarbonyl Derivatives: Compounds containing the pyrrolidinylcarbonyl group but with different core structures.
Phenethyl Derivatives: Compounds with the phenethyl group attached to different core structures.
Uniqueness
3-PHENETHYL-2-{[4-(1-PYRROLIDINYLCARBONYL)PHENYL]IMINO}-1,3-THIAZOLAN-4-ONE is unique due to the combination of its thiazolidinone core, phenethyl group, and pyrrolidinylcarbonyl group. This unique structure contributes to its distinct chemical properties and potential biological activities, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
3-(2-phenylethyl)-2-[4-(pyrrolidine-1-carbonyl)phenyl]imino-1,3-thiazolidin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O2S/c26-20-16-28-22(25(20)15-12-17-6-2-1-3-7-17)23-19-10-8-18(9-11-19)21(27)24-13-4-5-14-24/h1-3,6-11H,4-5,12-16H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZMWRNWPOCDZIQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC=C(C=C2)N=C3N(C(=O)CS3)CCC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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